Halogen Substitution Pattern Determines Distinct Chromogenic Output for Multiplex α-Glucosidase Assays
6-Chloro-3-indoxyl-α-D-glucopyranoside (6-CIG) yields 6,6′-dichloroindigo as the chromogenic end-product, producing a salmon/red-colored precipitate with an absorption maximum distinct from the blue precipitate formed by 5-bromo-4-chloro-3-indolyl-α-D-glucopyranoside (X-α-Glc) . The differential halogenation (6-chloro vs. 5-bromo-4-chloro) results in spectrally resolvable indigo dyes, enabling orthogonal detection in multiplexed experimental systems [1]. The salmon precipitate is water-insoluble and remains localized at the site of enzymatic activity, facilitating precise spatial resolution in histochemical applications . No published Km or kcat values were identified in the peer-reviewed literature for this compound as of April 2026.
| Evidence Dimension | Chromogenic precipitate color (absorption spectral region) |
|---|---|
| Target Compound Data | Salmon/red precipitate (6,6′-dichloroindigo) |
| Comparator Or Baseline | 5-Bromo-4-chloro-3-indolyl-α-D-glucopyranoside (X-α-Glc): Blue precipitate (5,5′-dibromo-4,4′-dichloroindigo) |
| Quantified Difference | Qualitative spectral distinction; exact λmax difference not reported in available literature |
| Conditions | Aerobic enzymatic hydrolysis of indoxyl glycoside followed by oxidative dimerization |
Why This Matters
Enables simultaneous detection of multiple enzyme activities in the same sample through color-orthogonal substrate pairing.
- [1] Kiernan, J. A. (2007). Indigogenic substrates for detection and localization of enzymes. Biotechnic & Histochemistry, 82(2), 73–103. View Source
